molecular formula C9H15F3N2O B13966632 1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone

1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone

Cat. No.: B13966632
M. Wt: 224.22 g/mol
InChI Key: AZNQODUMKQWHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone is a synthetic compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine with a trifluoromethylating agent under controlled conditions. One common method involves the use of trifluoromethylamine and piperidine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the nucleophile used .

Scientific Research Applications

1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(2-(((Trifluoromethyl)amino)methyl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15F3N2O

Molecular Weight

224.22 g/mol

IUPAC Name

1-[2-[(trifluoromethylamino)methyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C9H15F3N2O/c1-7(15)14-5-3-2-4-8(14)6-13-9(10,11)12/h8,13H,2-6H2,1H3

InChI Key

AZNQODUMKQWHDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1CNC(F)(F)F

Origin of Product

United States

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